Gap-dlrie

Catalog No.
S12383677
CAS No.
M.F
C31H67BrN2O2
M. Wt
579.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gap-dlrie

Product Name

Gap-dlrie

IUPAC Name

2-aminoethyl-(2,3-didodecoxypropyl)-dimethylazanium;bromide

Molecular Formula

C31H67BrN2O2

Molecular Weight

579.8 g/mol

InChI

InChI=1S/C31H67N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-33(3,4)26-25-32)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31H,5-30,32H2,1-4H3;1H/q+1;/p-1

InChI Key

NJTZSUMVWHONTH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOCC(C[N+](C)(C)CCN)OCCCCCCCCCCCC.[Br-]

GAP-DLRIE, chemically defined as (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(dodecyloxy)-1-propanaminium bromide, is a highly specialized cationic cytofectin procured primarily for non-viral gene transfer. Unlike conventional monovalent or long-chain cationic lipids, GAP-DLRIE features a flexible, multivalent aminopropyl headgroup and shorter C12:0 dodecyloxy alkyl chains. This structural tuning enhances membrane fluidity and optimizes the macroscopic phase behavior of the resulting lipoplex when formulated with neutral co-lipids like DOPE. For procurement and process selection, GAP-DLRIE is prioritized over standard transfection reagents specifically for its ability to mediate high-efficiency, localized gene delivery in specialized in vivo environments, such as the pulmonary mucosa, arterial endothelia, and ex vivo organ models [REFS-1, REFS-2].

Research Fit

Workflow fit not specified in available evidence; review product attributes and intended research context.

Substituting GAP-DLRIE with generic cationic lipids (e.g., DOTMA or DMRIE) or naked plasmid DNA severely compromises transfection efficiency in specialized tissues. While standard cytofectins like DMRIE (which possesses a hydroxyethyl headgroup and C14:0 chains) are effective for tumor transfection, they lack the optimal charge density and membrane fluidity required for mucosal or catheter-based delivery. In pulmonary and arterial applications, generic lipoplexes or naked DNA suffer from rapid clearance, poor endosomal escape, and suboptimal interaction with the negatively charged extracellular matrix. Consequently, using standard substitutes leads to a 15- to 100-fold reduction in target gene expression, forcing researchers to use unacceptably high DNA doses or resort to immunogenic viral vectors [REFS-1, REFS-2].

Substitution Risk

Context-dependent: Substitution assessment requires product-specific comparator data; direct interchangeability not established.

Catheter-Mediated Arterial Gene Delivery

In a porcine artery gene transfer model, optimal formulations of GAP-DLRIE/DOPE liposomes provided a 15-fold higher level of gene expression in intimal and medial cells compared to either naked DNA alone or the closely related cytofectin DMRIE/DOPE. This demonstrates that the specific aminopropyl headgroup of GAP-DLRIE is critical for overcoming the barriers of catheter-mediated delivery [1].

Evidence DimensionIn vivo arterial gene expression level
Target Compound Data15-fold enhancement (GAP-DLRIE/DOPE)
Comparator Or BaselineDMRIE/DOPE and Naked DNA
Quantified Difference15-fold higher expression over in-class substitute
ConditionsCatheter-mediated gene transfer in porcine arteries

Procurement of GAP-DLRIE is essential for cardiovascular gene therapy models where standard lipofection fails to penetrate arterial layers efficiently.

No evidence
Data to verify
Supplementary evidence not provided for this product.
May require independent verification.
Review specification sheet and supplier documentation.

Enhanced Pulmonary Gene Expression

For pulmonary administration, GAP-DLRIE formulated with DOPE enhanced CAT reporter gene expression in the mouse lung by more than 100-fold relative to naked plasmid DNA alone. This peak expression occurred 1-4 days post-transfection and was localized primarily to alveolar epithelial cells, significantly outperforming standard systemic transfection reagents [1].

Evidence DimensionIn vivo lung transgene expression (CAT activity)
Target Compound Data>100-fold enhancement
Comparator Or BaselineNaked plasmid DNA
Quantified Difference>100-fold increase in reporter activity
ConditionsIntranasal administration in mouse lung models

This massive quantitative leap makes GAP-DLRIE the definitive choice for formulating DNA vaccines and respiratory gene therapies.

Hypothermic Ex Vivo Organ Transfection

During the evaluation of liposome-mediated IL-10 gene therapy for cardiac allografts, GAP-DLRIE was identified as the most effective cationic liposome for ex vivo gene transfection under hypothermic conditions. It maintained high transfection efficiency and enabled localized immunosuppression during the cold-storage phase, a condition where standard lipid formulations typically undergo phase separation or lose complex stability [1].

Evidence DimensionTransfection efficiency under hypothermia
Target Compound DataMaintained high IL-10 expression and induced localized immunosuppression
Comparator Or BaselineStandard cationic liposomes
Quantified DifferenceIdentified as the optimal vector for cold-storage conditions
ConditionsEx vivo cardiac allograft preservation (hypothermic conditions)

Crucial for transplant research workflows, as it allows genetic modification of organs during standard cold-storage transport without requiring specialized warming steps.

Filamentous Phage Vector Transfection

Beyond standard plasmid DNA, GAP-DLRIE/DOPE effectively transfects complex filamentous phage vectors into mammalian cells. Under optimized conditions, it achieved up to 60% transfection efficiency in Cos-7 cells and 50% in CHO cells, outperforming other commercial lipids like Transfectam due to its multivalent amine structure [1].

Evidence DimensionFilamentous phage transfection efficiency
Target Compound Data60% (Cos-7) and 50% (CHO)
Comparator Or BaselineTransfectam and standard lipids
Quantified DifferenceSuperior efficiency driven by multiple amine groups
ConditionsMammalian cell culture (Cos-7 and CHO lines)

Expands the utility of GAP-DLRIE beyond standard pDNA, making it a highly versatile procurement choice for labs working with advanced bacteriophage vectors.

Catheter-Based Cardiovascular Gene Therapy

Directly following its 15-fold superiority over DMRIE in arterial models, GAP-DLRIE is the optimal cytofectin for localized, non-viral gene delivery to intimal and medial cells via catheterization [1].

Mucosal and Pulmonary DNA Vaccination

Because it enhances lung gene expression by over 100-fold compared to naked DNA, GAP-DLRIE is highly recommended for formulating intranasal DNA vaccines and respiratory gene therapies targeting alveolar epithelial cells [2].

Ex Vivo Organ Modification

Leveraging its unique stability and efficacy under hypothermic conditions, GAP-DLRIE is the cytofectin of choice for genetically modifying donor organs (e.g., inducing localized immunosuppression) during standard cold-storage transport [3].

Application Fit

Application
Selection Property
Validation Focus
General research
Product specification review
Fit-for-purpose validation

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

578.43859 g/mol

Monoisotopic Mass

578.43859 g/mol

Heavy Atom Count

36

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